4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
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Overview
Description
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is a chemical compound with the molecular formula C20H26N4 It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Introduction of Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is added through a condensation reaction with the piperidine ring.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the reactions occur under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-N-(4-methylpyrimidin-2-yl)piperidine-1-carboximidamide
- 4-Benzyl-N-(4,6-dimethylpyridin-2-yl)piperidine-1-carboximidamide
- 4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboxamide
Uniqueness
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a benzyl group and a dimethylpyrimidinyl group on the piperidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROMEGOURCVLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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